2-cyano-2-cyclopentylidene-N-(2-methylphenyl)acetamide
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Overview
Description
2-Cyano-2-cyclopentylidene-N-(2-methylphenyl)acetamide is an organic compound with the molecular formula C8H10N2O. It is a member of the cyanoacetamide family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a cyano group (–CN) and a cyclopentylidene moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-cyclopentylidene-N-(2-methylphenyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of cyanoacetylation and the use of solvent-free conditions or mild heating are likely to be employed in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-cyclopentylidene-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano group, to form a variety of derivatives.
Common Reagents and Conditions
Condensation Reactions: Common reagents include bidentate reagents such as 1,4-dithiane-2,5-diol in boiling ethanol with a catalytic amount of triethylamine.
Substitution Reactions: Reagents such as phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst are used.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrrole derivatives .
Scientific Research Applications
2-Cyano-2-cyclopentylidene-N-(2-methylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-2-cyclopentylidene-N-(2-methylphenyl)acetamide involves its ability to participate in condensation and substitution reactions due to the presence of the cyano and carbonyl groups. These functional groups enable the compound to interact with various molecular targets and pathways, leading to the formation of biologically active heterocyclic compounds .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(2-nitrophenyl)acetamide: This compound undergoes similar condensation reactions to form heterocyclic derivatives.
2-Cyano-2-cyclopentylideneacetamide: It is used in the preparation of spiro-substituted hydronicotinamides.
Uniqueness
2-Cyano-2-cyclopentylidene-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other cyanoacetamide derivatives. Its ability to form a wide range of heterocyclic compounds makes it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
667436-20-6 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-cyano-2-cyclopentylidene-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H16N2O/c1-11-6-2-5-9-14(11)17-15(18)13(10-16)12-7-3-4-8-12/h2,5-6,9H,3-4,7-8H2,1H3,(H,17,18) |
InChI Key |
XCAHUSSTCZWUNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=C2CCCC2)C#N |
Origin of Product |
United States |
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